molecular formula C9H15NO2 B12452784 Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate CAS No. 122684-56-4

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate

Cat. No.: B12452784
CAS No.: 122684-56-4
M. Wt: 169.22 g/mol
InChI Key: ZIUUUKKAMFKVCY-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[222]octane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of a Dieckmann cyclization reaction, where a piperidine derivative undergoes cyclization to form the bicyclic structure . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is unique due to its specific bicyclic structure and the presence of a methyl ester group. This combination of features makes it particularly useful in synthetic chemistry and medicinal research .

Properties

CAS No.

122684-56-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-6-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h6-8,10H,2-5H2,1H3

InChI Key

ZIUUUKKAMFKVCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1NC2

Origin of Product

United States

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